3-Aminopent-4-yn-1-ol

Catalog No.
S15485186
CAS No.
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopent-4-yn-1-ol

Product Name

3-Aminopent-4-yn-1-ol

IUPAC Name

3-aminopent-4-yn-1-ol

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-5(6)3-4-7/h1,5,7H,3-4,6H2

InChI Key

HKGLKSNOXALFCJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(CCO)N

3-Aminopent-4-yn-1-ol, also known as 1-amino-3-pentyn-2-ol, is an alkyne-based amino alcohol with the molecular formula C5H9NOC_5H_9NO. This compound features a hydroxyl group (-OH) and an amino group (-NH_2) attached to a carbon chain that includes a triple bond between the second and third carbon atoms. The presence of these functional groups makes 3-aminopent-4-yn-1-ol a versatile compound in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The alkyne can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, reacting with alkyl halides or acyl chlorides to form amines or amides.

These reactions highlight the compound's reactivity and potential for further functionalization.

Research indicates that 3-aminopent-4-yn-1-ol exhibits significant biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Antiviral Effects: Some studies have reported its activity against viral pathogens, although the mechanisms are still under investigation .

These properties make 3-aminopent-4-yn-1-ol a candidate for further research in drug development.

Several synthesis methods have been developed for 3-aminopent-4-yn-1-ol:

  • From Propargyl Alcohol: A common method involves the reaction of propargyl alcohol with an appropriate amine under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts.
  • Oxidation of 3-Hexyn-1-Ol: Another approach includes oxidizing 3-hexyn-1-ol to yield the desired amino alcohol .
  • Reaction with Formaldehyde: The reaction between propargylamine and formaldehyde can also produce this compound, allowing for the introduction of the amino group effectively.

These methods can be optimized for yield and purity using techniques like chromatography.

3-Aminopent-4-yn-1-ol has various applications in scientific research and industry:

  • Synthetic Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Assays: The compound is used in assays to study enzyme activity due to its reactive functional groups.
  • Potential Drug Development: Its biological activities make it a candidate for developing new therapeutic agents targeting cancer, bacterial infections, and viral diseases .

Interaction studies involving 3-aminopent-4-yn-1-ol focus on its binding affinities with various biological targets. Research has shown that it may interact with specific enzymes and receptors, influencing biochemical pathways related to cell growth and immune response. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects .

Several compounds exhibit structural similarities to 3-amino-pent4-en1-o, each with unique characteristics:

Compound NameStructure TypeNotable Properties
1-AminopentaneStraight-chain amineBasic amine used in organic synthesis
3-Methylpentan-2-oneKetoneSolvent and intermediate in organic synthesis
(S,R,S)-AHPC HydrochlorideChiral β-amino alcoholUsed in asymmetric synthesis
(1R,2S)-(-)-EphedrineChiral β-amino alcoholStimulant with applications in medicine

Uniqueness

3-Aminopent-4-en1-o stands out due to its combination of an alkyne structure with both amino and hydroxyl functional groups. This unique arrangement allows it to participate in a wider range of

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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